![molecular formula C13H20N2O3S B4435727 N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4435727.png)
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Wirkmechanismus
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 activates the sGC enzyme by binding to its heme group and increasing its sensitivity to endogenous nitric oxide (NO). This leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to induce vasodilation and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. It also improves cardiac function and reduces myocardial infarct size in models of ischemia-reperfusion injury. In addition, N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been reported to enhance penile erection by increasing cGMP levels in the corpus cavernosum.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is a potent and selective activator of the sGC enzyme, making it a valuable tool for studying the signaling pathways of this enzyme. However, its effects may be influenced by the expression levels of sGC and other factors in different cell types and tissues. Furthermore, its use may be limited by its stability and solubility in aqueous solutions.
Zukünftige Richtungen
1. Development of novel sGC activators with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the therapeutic potential of sGC activators in other diseases, such as diabetes and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the selectivity and potency of sGC activators.
4. Identification of biomarkers that can predict the responsiveness of patients to sGC activator therapy.
5. Evaluation of the safety and efficacy of sGC activators in clinical trials.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been widely used as a research tool to study the signaling pathways of the sGC enzyme and its role in various physiological processes. It has also been investigated for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)10-5-7-11(8-6-10)15(9-12(14)16)19(4,17)18/h5-8H,9H2,1-4H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDTHQAMQHSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.